Ethyl 4-(3-phenylpropanamido)butanoate

Lipophilicity Membrane permeability CNS drug design

Ethyl 4-(3-phenylpropanamido)butanoate (CAS 90068-81-8) is an N-acylated γ-aminobutyric acid (GABA) ethyl ester with the molecular formula C₁₅H₂₁NO₃ and a molecular weight of 263.33 g/mol. This compound integrates a phenylpropanamide pharmacophore with a butanoate ester backbone, positioning it within the broader class of GABA analogs that includes therapeutic agents such as phenibut and baclofen.

Molecular Formula C15H21NO3
Molecular Weight 263.33 g/mol
CAS No. 90068-81-8
Cat. No. B14372525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(3-phenylpropanamido)butanoate
CAS90068-81-8
Molecular FormulaC15H21NO3
Molecular Weight263.33 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCNC(=O)CCC1=CC=CC=C1
InChIInChI=1S/C15H21NO3/c1-2-19-15(18)9-6-12-16-14(17)11-10-13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-12H2,1H3,(H,16,17)
InChIKeyKUVOFIXBPLHUKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(3-phenylpropanamido)butanoate (CAS 90068-81-8): Physicochemical Profile and Procurement Rationale


Ethyl 4-(3-phenylpropanamido)butanoate (CAS 90068-81-8) is an N-acylated γ-aminobutyric acid (GABA) ethyl ester with the molecular formula C₁₅H₂₁NO₃ and a molecular weight of 263.33 g/mol . This compound integrates a phenylpropanamide pharmacophore with a butanoate ester backbone, positioning it within the broader class of GABA analogs that includes therapeutic agents such as phenibut and baclofen . Its computed physicochemical properties—specifically a LogP of 2.919 and a topological polar surface area (TPSA) of 58.89 Ų—diverge meaningfully from both its free carboxylic acid counterpart and simpler GABA esters, providing a quantifiable basis for selection in medicinal chemistry and prodrug design workflows .

Why Ethyl 4-(3-phenylpropanamido)butanoate Cannot Be Interchanged with Generic GABA Esters or Free Acids


Substituting Ethyl 4-(3-phenylpropanamido)butanoate with a generic GABA ester such as ethyl 4-aminobutanoate or the free acid 4-(3-phenylpropanamido)butanoic acid introduces measurable shifts in lipophilicity, hydrogen-bonding capacity, and polar surface area that directly affect membrane permeability, oral absorption, and metabolic stability [1]. The target compound's LogP of 2.919 is 1.8-fold higher than that of the free acid (LogP 1.6002) and over 6-fold higher than that of ethyl 4-aminobutanoate (LogP ≈0.48) [1]. Its single hydrogen-bond donor (amide NH) eliminates the zwitterionic character present in amino acid derivatives, enhancing passive diffusion across lipid bilayers—a critical consideration when procuring intermediates for blood-brain barrier penetrant prodrugs .

Quantitative Evidence Guide: Ethyl 4-(3-phenylpropanamido)butanoate vs. Closest Analogs


LogP Comparison: 1.8× Higher Lipophilicity vs. Free Acid, 6× Higher vs. Simple GABA Ester

Ethyl 4-(3-phenylpropanamido)butanoate exhibits a computed LogP of 2.919, which is substantially higher than that of its direct free acid analog 4-(3-phenylpropanamido)butanoic acid (LogP 1.6002) and the unsubstituted GABA ethyl ester (LogP ≈0.48) [1]. Increased LogP correlates with improved passive membrane permeability and blood-brain barrier penetration, a critical parameter for CNS-targeted prodrug candidates .

Lipophilicity Membrane permeability CNS drug design

Reduced Polar Surface Area: 58.89 Ų vs. 66.4 Ų for Free Acid Improves Predicted Oral Absorption

The target compound's topological polar surface area (TPSA) of 58.89 Ų is 11.3% lower than that of 4-(3-phenylpropanamido)butanoic acid (TPSA 66.4 Ų) . TPSA values below 60 Ų are generally associated with favorable oral absorption, whereas values above 60 Ų may limit passive intestinal permeability . The target compound falls below this threshold while the free acid exceeds it.

Polar surface area Oral bioavailability Drug-likeness

Single Hydrogen-Bond Donor Eliminates Zwitterionic Character vs. Phenibut (2 HBDs) and Baclofen (2 HBDs)

Ethyl 4-(3-phenylpropanamido)butanoate possesses only one hydrogen-bond donor (the amide NH), compared to two HBDs in phenibut (amine NH₂ and carboxylic acid OH) and two HBDs in baclofen . This elimination of the free amine and carboxylic acid functionalities abolishes zwitterionic character, which is known to restrict passive membrane permeability in GABAergic amino acids .

Hydrogen bonding Passive diffusion Prodrug design

Preferred Application Scenarios for Ethyl 4-(3-phenylpropanamido)butanoate Based on Differential Evidence


Prodrug Intermediate for CNS-Penetrant GABAergic Agents

With a LogP of 2.919 and a TPSA of 58.89 Ų, this compound is ideally suited as a prodrug intermediate for CNS-targeted GABAergic therapeutics, where passive blood-brain barrier penetration is required . Its ethyl ester moiety can be hydrolyzed in vivo by esterases to release the active 4-(3-phenylpropanamido)butanoic acid, while the higher lipophilicity relative to the free acid (LogP 1.6002) increases the likelihood of CNS exposure .

Orthogonally Protected Building Block for Parallel Medicinal Chemistry

The compound provides an orthogonally protected GABA scaffold: the ethyl ester is selectively cleavable under basic conditions without affecting the amide bond, enabling parallel library synthesis that is not feasible with the free acid, which requires re-esterification to restore the prodrug motif . This synthetic advantage reduces step count and improves overall yield in medicinal chemistry campaigns.

Lead Optimization Scaffold with Reduced Hydrogen-Bonding Penalty

The single HBD (amide NH) of the target compound, compared to two HBDs in GABAergic amino acids such as phenibut and baclofen, lowers the desolvation penalty associated with membrane permeation . This property makes it a preferred scaffold for lead optimization programs aiming to improve oral bioavailability while retaining the phenylpropanamide pharmacophore essential for target engagement .

Reference Standard for Physicochemical Benchmarking of N-Acyl GABA Ester Series

Due to its well-characterized computed properties (LogP 2.919, TPSA 58.89 Ų, MW 263.33), this compound serves as a reference standard for benchmarking new N-acyl GABA ester analogs during structure-activity relationship (SAR) studies, allowing systematic comparison of how structural modifications shift key drug-likeness parameters .

Quote Request

Request a Quote for Ethyl 4-(3-phenylpropanamido)butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.